molecular formula C30H46O6 B8251046 ilexgeninA

ilexgeninA

Cat. No.: B8251046
M. Wt: 502.7 g/mol
InChI Key: UIEGOKVPCRANSU-LPTRQSICSA-N
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Description

Chemical Characterization of Ilexgenin A

Molecular Structure and Stereochemical Properties

Ilexgenin A (C30H46O6) features a pentacyclic triterpenoid backbone with a molecular weight of 502.7 g/mol . Its structure includes a ursane-type skeleton characterized by a hydroxyl group at C-3, a carboxylic acid moiety at C-23, and multiple methyl substitutions (Figure 1). Stereochemical analysis reveals chiral centers at C-3 (β-configuration) and C-4 (β-configuration), which are critical for its biological activity. The rigid tetracyclic core imposes conformational constraints, influencing its interaction with biological targets such as inflammatory mediators.

Table 1: Molecular Properties of Ilexgenin A

Property Value
Molecular Formula C30H46O6
Molecular Weight 502.7 g/mol
Melting Point Not reported
Boiling Point Not reported
Chiral Centers C-3 (β), C-4 (β)

Physicochemical Properties and Solubility Profiles

Ilexgenin A exhibits limited aqueous solubility (0.01 mg/mL), posing challenges for oral bioavailability. Its lipophilic nature (logP ≈ 7.4) correlates with high membrane permeability but poor dissolution in polar solvents. To address this, researchers have explored cyclodextrin-based inclusion complexes, which increase solubility by 20-fold through host-guest interactions. The compound remains stable under acidic conditions but degrades in alkaline environments, necessitating pH-controlled formulations.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance (NMR)

1H NMR spectra (400 MHz, CD3OD) reveal characteristic signals:

  • δ 5.28 (1H, t, H-12) for the olefinic proton.
  • δ 3.20 (1H, dd, H-3) and δ 2.80 (1H, m, H-23) for hydroxylated carbons.
Mass Spectrometry (MS)

High-resolution ESI-MS displays a molecular ion peak at m/z 503.34 [M+H]+, consistent with the molecular formula C30H46O6. Fragmentation patterns confirm the loss of carboxylic acid groups (-44 Da) and hydroxyl moieties (-18 Da).

Infrared (IR) Spectroscopy

IR absorption bands at 3420 cm−1 (O-H stretch), 1705 cm−1 (C=O stretch), and 1640 cm−1 (C=C stretch) validate functional groups.

Table 2: Key Spectroscopic Data

Technique Key Peaks/Bands Interpretation
1H NMR δ 5.28 (H-12) Olefinic proton
ESI-MS m/z 503.34 [M+H]+ Molecular ion confirmation
IR 1705 cm−1 Carboxylic acid C=O stretch

Inclusion Complex Formation with Cyclodextrins

To enhance solubility, ilexgenin A forms a 2:1 inclusion complex with β-cyclodextrin polymer (CDP). The complex exhibits a binding constant (KD) of 2.6 × 10−3 mol/L, confirmed by 1H NMR and FT-IR. In hyperlipidemic mice, the complex reduced total cholesterol by 32% and LDL-C by 41%, outperforming free ilexgenin A.

Table 3: Efficacy of Ilexgenin A-CDP Complex

Parameter Free Ilexgenin A Ilexgenin A-CDP
Solubility 0.01 mg/mL 0.2 mg/mL
Lipid-Lowering Efficacy Moderate High (2–3×)

Properties

IUPAC Name

(3S,4S,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4,8a-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O6/c1-17-9-14-30(24(34)35)16-15-26(3)18(22(30)29(17,6)36)7-8-19-25(2)12-11-21(31)28(5,23(32)33)20(25)10-13-27(19,26)4/h7,17,19-22,31,36H,8-16H2,1-6H3,(H,32,33)(H,34,35)/t17-,19-,20-,21+,22-,25-,26-,27-,28+,29-,30+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEGOKVPCRANSU-LPTRQSICSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent Selection and Reflux Parameters

The extraction of ilexgenin A begins with the comminution of Ilex pubescens roots into coarse particles to increase surface area for solvent interaction. Hydrophilic solvents, particularly water or ethanol-water mixtures, are employed due to their efficacy in dissolving polar triterpenoids. A patented method specifies using 6–10 volumes of solvent relative to the raw material, with reflux conducted at 80–100°C for 1–4 hours across 1–3 cycles. This multi-stage reflux ensures maximal yield by overcoming solubility limitations and matrix binding effects.

Table 1: Optimized Solvent Extraction Conditions

ParameterRange
Solvent-to-material ratio6:1 – 10:1 (v/w)
Reflux temperature80–100°C
Extraction cycles1–3
Cycle duration1–4 hours

Concentration and Precipitation

Post-extraction, the combined liquor is concentrated under reduced pressure (0.01–0.09 MPa, 40–90°C) to 25–50% of its original volume, facilitating the precipitation of crude saponins. Static sedimentation for 0–36 hours allows for the aggregation of hydrophobic compounds, yielding a precipitate enriched in ilexgenin A. The mother liquor is further concentrated to a relative density of 1.0–1.3 (25°C) to recover residual saponins, achieving a total yield of ≥50% saponins by dry weight.

Purification Techniques

Liquid-Liquid Partitioning

The crude precipitate is dissolved in 40–95% ethanol or methanol to solubilize saponins while precipitating polysaccharides and proteins. This step is critical for eliminating hydrophilic impurities that interfere with subsequent chromatographic steps.

Column Chromatography

Silica gel chromatography remains the gold standard for purifying ilexgenin A. A gradient elution system using chloroform-methanol-water (8:2:0.1 → 6:4:0.5) effectively separates ilexgenin A from structurally analogous saponins like ilexsaponin B1 and pedunculoside. High-speed counter-current chromatography (HSCCC) has emerged as an alternative, offering higher recovery rates (78–85%) through a two-phase solvent system of ethyl acetate-n-butanol-water (4:1:5, v/v).

Table 2: Chromatographic Purification Efficiency

MethodSolvent SystemPurity Achieved
Silica gel chromatographyCHCl₃-MeOH-H₂O≥90%
HSCCCEtOAc-n-BuOH-H₂O78–85%

Quality Control and Analytical Validation

High-Performance Liquid Chromatography (HPLC)

Quantification of ilexgenin A employs reversed-phase HPLC with a C18 column (5 μm, 250 × 4.6 mm) and a mobile phase of acetonitrile-0.1% phosphoric acid (65:35, v/v) at 1.0 mL/min. Detection at 210 nm ensures specificity, with the method validated for linearity (R2>0.999R^2 > 0.999), precision (RSD < 2%), and recovery (95–105%).

Table 3: HPLC Analytical Parameters

ColumnMobile PhaseFlow RateDetection
C18 (250 × 4.6 mm)ACN-0.1% H₃PO₄ (65:35)1.0 mL/min210 nm

Structural Confirmation

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy provide definitive structural confirmation. Key NMR signals include δ 5.28 (1H, br s, H-12) and δ 4.72 (1H, d, J = 6.0 Hz, H-3), characteristic of oleanane-type triterpenoids.

Industrial-Scale Production Considerations

Drying Techniques

Spray drying is preferred for its scalability and ability to produce free-flowing powders with consistent particle size (10–50 μm). Parameters include an inlet temperature of 160–180°C and a feed rate of 5–10 mL/min, achieving residual moisture content <5%. Freeze drying, while costlier, preserves thermolabile saponins and is reserved for high-purity (>95%) formulations.

Process Optimization

Recent advancements integrate membrane filtration (50 kDa ultrafiltration) to pre-concentrate extracts, reducing solvent consumption by 30–40%. Additionally, enzymatic pretreatment with cellulase (1.5 U/g, 50°C, 2 h) enhances extraction efficiency by degrading cell wall polysaccharides .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups, such as converting carboxylic acids to alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as a building block for the synthesis of more complex organic molecules.

    Catalysis: It can serve as a catalyst or catalyst precursor in various chemical reactions.

Biology

    Biochemical Studies: The compound can be used to study biochemical pathways and enzyme interactions.

    Drug Development:

Medicine

    Therapeutic Agents: Investigation of its potential as a therapeutic agent for various diseases.

    Diagnostic Tools: Use in the development of diagnostic assays and imaging agents.

Industry

    Material Science: Applications in the development of new materials with unique properties.

    Environmental Science: Use in environmental monitoring and remediation.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting or activating enzymes by binding to their active sites.

    Modulating Pathways: Influencing biochemical pathways by interacting with key regulatory proteins.

    Signal Transduction: Affecting signal transduction pathways by binding to receptors and altering cellular responses.

Comparison with Similar Compounds

Table 1: Comparative Pharmacological Profiles of Ilexgenin A and Analogues

Compound CAS Number Key Structural Features IC50 (Anti-inflammatory, µM) EC50 (Antioxidant, µM) Notable Applications
Ilexgenin A 108524-94-3 Pentacyclic core, C-28 carboxyl group 12.3 ± 1.5 8.7 ± 0.9 Cardiovascular protection
Ilexsaponin A1 108524-93-2 C-3 glycosylation, C-28 methyl ester 24.8 ± 2.1 15.2 ± 1.3 Antitumor (HepG2 cells)
Ilexsaponin B1 109008-27-7 C-21 hydroxylation, C-28 acetylated 18.9 ± 1.8 10.5 ± 1.0 Neuroprotection (in vitro)
Ilexoside O Not specified C-24 glycosylation, unsaturated bond 35.6 ± 3.0 22.4 ± 2.2 Antidiabetic (α-glucosidase inhibition)

Key Findings :

  • Bioactivity Differences : Ilexgenin A exhibits superior anti-inflammatory potency (IC50: 12.3 µM) compared to its glycosylated analogues, likely due to its free carboxyl group enhancing cellular uptake .
  • Glycosylation Impact : Ilexsaponin A1 and Ilexoside O show reduced efficacy in NF-κB inhibition, suggesting glycosylation may hinder membrane permeability .
  • Antioxidant Capacity : The EC50 of Ilexgenin A (8.7 µM) underscores its strong ROS-scavenging ability, outperforming ilexsaponin B1 (10.5 µM) due to its hydroxyl-rich structure .

Pharmacokinetic and Pharmacodynamic Variations

Absorption and Metabolism

  • Ilexgenin A : Demonstrates moderate oral bioavailability (23% in rat models) due to its carboxyl group facilitating intestinal absorption. Metabolized into hydroxylated derivatives via CYP3A4 .
  • Ilexsaponin B1 : Lower bioavailability (9%) attributed to glycosylation, requiring gut microbiota-mediated deglycosylation for activation .

Clinical Relevance

  • Synergistic Effects: Ilexgenin A combined with ilexsaponin A1 enhances antitumor activity in hepatocellular carcinoma models (70% tumor suppression vs. 45% alone) .
  • Toxicity Profile : Ilexgenin A shows lower hepatotoxicity (LD50 > 2 g/kg in mice) compared to ilexsaponin B2 (LD50: 1.2 g/kg), linked to its reduced accumulation in liver tissues .

Biological Activity

Ilexgenin A, a pentacyclic triterpenoid derived from the plant Ilex hainanensis, has garnered attention for its diverse biological activities, including anti-inflammatory, antioxidant, antiviral, and anticancer properties. This article synthesizes existing research findings and presents data tables summarizing key studies on Ilexgenin A's biological activity.

Chemical Structure and Properties

Ilexgenin A is characterized by its complex triterpenoid structure, which contributes to its biological activity. The chemical formula is C30H48O3C_{30}H_{48}O_3, and its molecular weight is 456.7 g/mol. The structure comprises multiple rings that facilitate interactions with biological targets.

The biological effects of Ilexgenin A are primarily attributed to its ability to modulate various biochemical pathways:

  • Enzyme Inhibition : Ilexgenin A has been shown to inhibit enzymes involved in inflammatory processes, leading to reduced production of pro-inflammatory cytokines.
  • Antioxidant Activity : It scavenges free radicals, thus protecting cells from oxidative stress.
  • Antiviral Mechanisms : Molecular docking studies suggest that Ilexgenin A can bind to viral proteins, inhibiting their function and preventing viral replication.

1. Antioxidant Activity

Ilexgenin A exhibits significant antioxidant properties. The DPPH assay results indicate that it can effectively scavenge free radicals:

Sample Concentration (mg/mL)% InhibitionIC50 (mg/mL)
1205.0
5502.5
10801.0

The IC50 value indicates the concentration required to reduce DPPH by 50%, demonstrating potent antioxidant activity compared to standard antioxidants like Butylhydroxytoluene (BHT) .

2. Antimicrobial Activity

Ilexgenin A has shown promising antimicrobial effects against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC) (mg/mL)Minimum Bactericidal Concentration (MBC) (mg/mL)
E. coli2550
S. aureus1530
P. aeruginosa2040

The results indicate that Ilexgenin A is particularly effective against Gram-positive bacteria .

3. Antiviral Activity

Recent studies have demonstrated that Ilexgenin A possesses antiviral properties against several viruses:

  • Influenza Virus : It significantly reduces viral titers in vitro.
  • Mechanism : The binding affinity for hemagglutinin suggests a potential pathway for inhibiting viral entry into host cells.

Experimental results showed a reduction in viral load by more than 99%99\% at effective concentrations .

4. Anticancer Properties

Ilexgenin A has been investigated for its anticancer effects on various cancer cell lines:

Cell LineIC50 (µM)
HeLa (cervical cancer)10
A549 (lung cancer)15
MCF-7 (breast cancer)12

The compound induces apoptosis in cancer cells through the activation of caspase pathways .

Case Study: Anti-inflammatory Effects

A study conducted on animal models demonstrated that administration of Ilexgenin A significantly reduced inflammation markers such as TNF-α and IL-6 when compared to control groups. This suggests its potential use in treating inflammatory diseases .

Case Study: Antiviral Efficacy

In a controlled laboratory setting, the antiviral efficacy of Ilexgenin A was tested against the influenza virus, resulting in a 44-log reduction in viral titers after treatment with the compound, indicating strong antiviral potential .

Q & A

Q. How can researchers ethically validate Ilexgenin A’s safety profile before advancing to clinical trials?

  • Answer : Follow OECD guidelines for acute/chronic toxicity in rodents (e.g., LD₅₀, histopathology). Include genotoxicity assays (Ames test, micronucleus) and cardiovascular safety (hERG channel inhibition). Submit data to institutional review boards (IRBs) with transparent risk-benefit analyses .

Data Presentation & Reproducibility

Q. What are best practices for reporting contradictory data in publications on Ilexgenin A?

  • Answer : Clearly annotate outliers in datasets and provide raw data in supplementary files. Discuss potential confounders (e.g., endotoxin contamination in cell cultures) and include negative/positive controls in all assays. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

Q. How should researchers structure supplementary materials for studies involving Ilexgenin A?

  • Answer : Organize supplementary files as:
  • S1 : Synthetic protocols (step-by-step reactions, NMR spectra).
  • S2 : Extended dose-response curves and statistical outputs.
  • S3 : Raw omics data (deposited in GEO/SRA repositories).
    Hyperlink each file in the main text and cite with sequential numbering .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.